Boc-NH-PEG1-OH

Description

The exact mass of the compound tert-Butyl N-(2-hydroxyethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

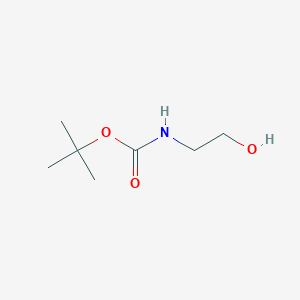

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXCAZYUMDUMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369791 |

Source

|

| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26690-80-2 |

Source

|

| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Boc-NH-PEG1-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure, properties, and common applications of Boc-NH-PEG1-OH, a fundamental building block in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure

This compound, systematically named tert-butyl N-(2-hydroxyethyl)carbamate, is a heterobifunctional linker molecule.[1] Its structure is characterized by three key components:

-

A Boc (tert-butyloxycarbonyl) protecting group: This group masks a primary amine, preventing it from reacting prematurely. It can be readily removed under acidic conditions to expose the reactive amine.[2]

-

A single polyethylene (B3416737) glycol (PEG) unit: The "-PEG1-" component refers to a single ethylene (B1197577) glycol unit (-O-CH2-CH2-). This short, hydrophilic spacer enhances solubility in aqueous media.

-

A terminal hydroxyl group (-OH): This primary alcohol provides a second reactive site for further chemical modification or conjugation.

The combination of a protected amine and a hydroxyl group on a short PEG spacer makes this compound a valuable tool for introducing a defined linker into a molecular construct.

Physicochemical and Handling Properties

The quantitative properties of this compound are summarized below. Proper storage is critical to prevent degradation.

| Property | Value | Reference(s) |

| CAS Number | 26690-80-2 | [1][3][4] |

| Molecular Formula | C₇H₁₅NO₃ | [1][4] |

| Molecular Weight | 161.20 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow viscous liquid | [3][4] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [3] |

| Storage (Pure) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep dry and protected from sunlight. | [3][5] |

| Storage (Solvent) | In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3] |

Key Experimental Protocols and Applications

This compound is primarily used as a PEG-based linker in the synthesis of more complex molecules, such as PROTACs.[3] The experimental workflow involves two main stages: deprotection of the Boc group followed by conjugation of the resulting amine.

Boc Group Deprotection

The Boc protecting group is reliably removed under acidic conditions to yield a primary amine. A standard laboratory protocol is as follows:

Objective: To deprotect the Boc-amine to generate a free primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard glassware

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

-

Acidification: Cool the solution to 0°C using an ice bath. Slowly add TFA (typically 20-50% v/v with DCM).

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

-

Extraction: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the organic layer in vacuo to yield the deprotected product, 2-aminoethoxy)ethanol, which can be used in the next step without further purification.

Amide Bond Formation (Conjugation)

The newly exposed primary amine is now available for conjugation, most commonly through an amide bond formation with a carboxylic acid-containing molecule.

Objective: To couple the deprotected amine with a target carboxylic acid.

Materials:

-

Deprotected amine from the previous step

-

Target molecule containing a carboxylic acid

-

Amide coupling reagents (e.g., HATU, HOBt/EDC)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Dissolution: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

-

Activation: Add the coupling reagents (e.g., 1.1 equivalents of HATU) and a base (e.g., 2-3 equivalents of DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of the deprotected amine (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor for completion via TLC or LC-MS.

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts. The final product is then purified using column chromatography or preparative HPLC.

References

- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. purepeg.com [purepeg.com]

- 5. This compound | CAS:26690-80-2 | Biopharma PEG [biochempeg.com]

- 6. Boc-NH-PEG-OH, PEG Linker - Biopharma PEG [biochempeg.com]

The Strategic Role of Boc-NH-PEG1-OH in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2][3]

This technical guide provides an in-depth examination of the mechanism of action and application of Boc-NH-PEG1-OH , a short, flexible polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and function of PROTACs.

Core Concepts: The Function of this compound in PROTACs

This compound is a building block used in the synthesis of PROTACs. Its structure comprises a single ethylene (B1197577) glycol unit, conferring specific and advantageous properties to the resulting PROTAC molecule.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine, preventing it from reacting during the initial synthetic steps. This allows for controlled, stepwise construction of the PROTAC. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to either the warhead or the E3 ligase ligand.[4]

-

PEG1 Linker Core: The single polyethylene glycol unit provides several key benefits:

-

Hydrophilicity: The ether oxygen in the PEG chain increases the hydrophilicity of the PROTAC, which can improve the solubility of often large and hydrophobic PROTAC molecules.[3][5]

-

Flexibility: As a flexible linker, the PEG unit allows the warhead and E3 ligase ligand to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[2]

-

Optimized Length: While longer PEG chains are common, a short PEG1 linker can be optimal in cases where the target protein and E3 ligase require close proximity for efficient ubiquitination. The linker length is a critical parameter that must be optimized for each target.[6]

-

-

Hydroxyl Group: The terminal hydroxyl group (-OH) provides a reactive handle for conjugation. It can be activated or converted to other functional groups to facilitate coupling with the desired ligand.

Mechanism of Action: PROTACs Utilizing a PEG Linker

The fundamental mechanism of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

-

Ternary Complex Formation: The PROTAC, featuring the this compound derived linker, enters the cell and simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[2] The flexibility of the PEG linker is crucial for allowing the two proteins to come together in a productive orientation.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[7]

-

Catalytic Cycle: The PROTAC is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling a new cycle of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[2]

Data Presentation: Illustrative Performance of a PEG1-Linked PROTAC

| PROTAC Construct | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-PEG1 | Protein X | Pomalidomide | PEG1 | 50 | 95 | HEK293 |

| PROTAC-PEG3 | Protein X | Pomalidomide | PEG3 | 25 | 98 | HEK293 |

| PROTAC-Alkyl3 | Protein X | Pomalidomide | C3 Alkyl | 150 | 85 | HEK293 |

Note: This table is for illustrative purposes only. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific target, ligands, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general, two-step approach for incorporating the this compound linker between a carboxylic acid-functionalized warhead and an amine-functionalized E3 ligase ligand.

Step 1: Coupling of this compound to the Warhead

-

Materials:

-

Warhead with a carboxylic acid functional group

-

This compound

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve the warhead (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and HOBt (1.2 eq), and stir for 5 minutes at room temperature.

-

Add DIPEA (2.0 eq) and stir for another 10 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

-

Step 2: Boc Deprotection and Coupling to the E3 Ligase Ligand

-

Materials:

-

Boc-protected intermediate from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid functional group

-

Coupling agents and base as in Step 1

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture to remove the solvent and excess TFA.

-

In a separate flask, activate the E3 ligase ligand's carboxylic acid using HATU, HOBt, and DIPEA in DMF as described in Step 1.

-

Add the deprotected amine intermediate to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Work-up and purify the final PROTAC product as described in Step 1.

-

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the determination of target protein degradation in cultured cells following PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.[8]

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and add Laemmli buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]

-

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Synthetic workflow for a PROTAC using this compound.

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:26690-80-2 | Chemsrc [chemsrc.com]

- 6. lifesensors.com [lifesensors.com]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the realm of bioconjugation and drug development, serving as a pivotal protecting group for amines in polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature provides for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics. This technical guide offers a comprehensive examination of the Boc protecting group's function in PEG linkers, detailing its chemical properties, diverse applications, and the experimental protocols essential for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary role of the Boc group is to transiently block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is fundamental for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group exhibits stability across a broad spectrum of conditions, including basic and nucleophilic environments, rendering it compatible with numerous synthetic steps.[1] Its defining characteristic is its straightforward removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][2][3]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This configuration enables a controlled, stepwise assembly of intricate molecules, thereby preventing undesirable side reactions.[1]

Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection of the Boc group is a critical factor that influences the overall yield and purity of the final bioconjugate. The following tables provide a summary of key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagent(s) | Solvent | Temperature | Time (hours) | Typical Yield (%) |

| Boc Protection | (Boc)₂O, DIPEA | DCM | Room Temperature | 3 - 12 | >95 |

| Boc Protection | (Boc)₂O | PEG-400 | Room Temperature | 0.5 - 2 | >90[1] |

| Boc Deprotection | 20-50% TFA | DCM | 0°C to Room Temp | 0.5 - 2 | High |

| Boc Deprotection | 4M HCl | Dioxane | Room Temperature | 0.5 - 2 | High |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

| Acidic Reagent | Concentration | Solvent | Reaction Time (minutes) | Product Purity (%) |

| TFA | 20% | DCM | 30 | ~90 |

| TFA | 50% | DCM | 5 | >95 |

| HCl | 4M | Dioxane | 60 | >95 |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

| Protecting Group | Cleavage Condition | Stability | Common Applications |

| Boc | Strong Acid (e.g., TFA, HF) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |

| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.

Protocol for Boc Deprotection of a PEG Linker

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1] If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporation with toluene (B28343) can help remove residual TFA.[4]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)[1]

-

Boc-protected amino acids

-

Coupling reagents (e.g., DCC/HOBt, HBTU)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

-

Washing: Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

-

Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical steps in experimental workflows and the relationships within signaling pathways.

Caption: General workflow for bioconjugation using a Boc-protected PEG linker.

Caption: Synthetic workflow for a PROTAC utilizing a Boc-protected PEG linker.

Caption: Stepwise synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-PEG linker.

References

The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers in Research

For Immediate Release

A Deep Dive into the Fundamental Principles of Polyethylene (B3416737) Glycol (PEG) Linkers for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and research, the strategic use of polyethylene glycol (PEG) linkers has become a foundational technology. "PEGylation," the process of covalently attaching PEG chains to molecules, is instrumental in enhancing the therapeutic efficacy and pharmacokinetic properties of a wide array of biomolecules and small drugs. This technical guide provides an in-depth exploration of the core principles of PEG linkers, offering a comprehensive resource for professionals in drug development and scientific research.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer that, when conjugated to a therapeutic agent, imparts several beneficial properties.[1] The primary objective of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile.[2]

Key Advantages of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more amenable to aqueous formulations for intravenous administration.[3][]

-

Increased Stability: PEG chains form a protective hydrophilic shield around the conjugated molecule, sterically hindering enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[5][6]

-

Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[5][7] This often translates to less frequent dosing for patients.[2]

-

Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[2][8]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug.[2]

The Chemistry of PEG Linkers and Bioconjugation

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry is dictated by the available reactive groups on the target and the desired characteristics of the final conjugate.

Commonly targeted functional groups on proteins include:

-

Amines (e.g., lysine (B10760008) residues, N-terminus): This is the most frequently targeted group due to the abundance of lysine residues on the surface of most proteins.

-

Thiols (e.g., cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less common than lysines.

-

Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.

The structure of the PEG linker itself is a critical design parameter. They can be linear or branched, with branched structures sometimes offering enhanced shielding and a greater increase in hydrodynamic radius.[9][10][11] Linkers can also be designed to be cleavable under specific physiological conditions (e.g., in the low pH of a tumor microenvironment), allowing for the controlled release of the active molecule.

Data Presentation: The Quantitative Impact of PEGylation

The following tables summarize the quantitative effects of PEGylation on various properties of therapeutic molecules, drawing from a range of studies.

Table 1: Effect of PEGylation on Circulation Half-Life

| Molecule | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference(s) |

| Recombinant Human TIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | [5][7] |

| Filgrastim (G-CSF) | 20 | 3.5 - 3.8 hours | 42 hours | ~11-12 | [8] |

| Interferon α-2a | 12 | ~6-8 hours | ~80 hours | ~10-13 | [8] |

| Anti-hemophilic Factor (Recombinant) | 60 | 12 hours | 13.4 - 14.7 hours | ~1.1-1.2 | [8] |

| Pegylated Peptide (Mr 70,000) | 70 | Not Applicable | 8.0 hours | Not Applicable | [12] |

| Pegylated Peptide (Mr 150,000) | 150 | Not Applicable | 17.7 hours | Not Applicable | [12] |

Table 2: Influence of PEGylation on In Vitro Cytotoxicity (IC50)

| Drug/Conjugate | Cell Line | IC50 (Unmodified) | IC50 (PEGylated) | Reference(s) |

| Docetaxel (DTX) | DU-145 | Varies with incubation time | Varies with incubation time | [13] |

| Oxaliplatin | A549 | Varies with incubation time | Varies with incubation time | [14] |

| Phenothiazine Derivatives | Various | Varies by derivative and cell line | Generally increased IC50 | [15] |

| Gold Nanoparticles | Not Applicable | Lower IC50 in some cases | Varies | [16] |

Table 3: Impact of PEGylation on Enzyme Kinetics

| Enzyme | PEG Size (kDa) | Change in kcat | Change in KM | Reference(s) |

| α-Chymotrypsin | 0.7, 2, 5 | Up to 50% decrease | Increase from 0.05 to 0.19 | [6] |

| Cofactor-dependent redox enzymes | Various | Varied by enzyme | No significant impact on dissociation constants | [17] |

Table 4: Effect of PEG Architecture on Hydrodynamic Radius

| Molecule | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference(s) |

| Human Serum Albumin (HSA) | Unmodified | - | 3.5 | [9] |

| PEGylated HSA | Linear | 20 | 6.1 | [9] |

| PEGylated HSA | Branched | 20 | 6.4 | [9] |

| Polymeric Nanocarriers | Linear | 20 | 7.36 ± 0.20 | [9] |

| Polymeric Nanocarriers | Four-Arm Branched | 20 | 6.83 ± 0.09 | [9] |

Experimental Protocols: Methodologies for Key PEGylation Chemistries

Detailed and reproducible protocols are critical for successful bioconjugation. Below are methodologies for common PEGylation reactions.

Protocol 1: Amine-Specific PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest

-

PEG-NHS Ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mM). Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically for each specific protein.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester.

-

Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size exclusion chromatography or dialysis.

-

Characterization: Characterize the extent of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Thiol-Specific PEGylation via Maleimide Chemistry

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation)

-

Reducing agent (e.g., DTT or TCEP), if necessary

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent and subsequently remove the reducing agent before adding the PEG-maleimide.

-

PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer to create a stock solution (e.g., 10-20 mg/mL).

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the PEGylated protein from unreacted PEG-maleimide using size exclusion chromatography or dialysis.

-

Characterization: Analyze the final product using SDS-PAGE, mass spectrometry, and other relevant techniques to confirm conjugation and purity.

Protocol 3: Bioorthogonal PEGylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between an azide-modified protein and a strained alkyne-PEG reagent (e.g., BCN-PEG).

Materials:

-

Azide-modified protein

-

Strained alkyne-PEG reagent (e.g., BCN-PEG or DBCO-PEG)

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Protein and Reagent Preparation:

-

Ensure the azide-modified protein is purified and in an appropriate buffer.

-

Prepare a stock solution of the strained alkyne-PEG reagent in anhydrous DMSO (e.g., 10 mM).

-

-

SPAAC Reaction:

-

Incubation:

-

Purification:

-

Once the reaction is complete, remove the excess unreacted alkyne-PEG reagent by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the PEGylated protein using mass spectrometry and SDS-PAGE.[18]

-

Protocol 4: Enzymatic PEGylation using Transglutaminase (TGase)

This protocol describes the site-specific incorporation of a PEG-amine into a protein at glutamine residues.

Materials:

-

Protein containing a TGase substrate sequence (e.g., a Gln-tag)

-

PEG-amine

-

Transglutaminase (TGase)

-

Reaction buffer (e.g., Tris buffer, pH 7.5)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the protein, a molar excess of PEG-amine, and TGase in the reaction buffer.

-

Incubation: Incubate the reaction mixture at a temperature and for a duration optimal for TGase activity (e.g., 37°C for several hours).

-

Reaction Termination: Stop the reaction by adding a TGase inhibitor or by heat inactivation.

-

Purification: Purify the PEGylated protein using an appropriate chromatography method to remove the enzyme, unreacted PEG-amine, and unmodified protein.

-

Characterization: Verify the site-specific PEGylation and purity of the conjugate using mass spectrometry and peptide mapping.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to PEG linkers.

Caption: A generalized experimental workflow for protein PEGylation.

Caption: The JAK-STAT signaling pathway activated by pegylated interferon-α.[5][7]

Caption: Mechanism of action of a PEGylated anti-HER2 antibody-drug conjugate (ADC).

Conclusion

The use of PEG linkers is a versatile and powerful strategy in modern drug development and research. By carefully selecting the PEG linker architecture, molecular weight, and conjugation chemistry, researchers can significantly improve the therapeutic potential of a wide range of molecules. This guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols, to empower scientists and drug developers in their pursuit of more effective and safer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Influence of PEGylation with linear and branched PEG chains on the adsorption of glucagon to hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 15. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Boc-NH-PEG1-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-Butoxycarbonylamino)ethanol, commonly known as Boc-NH-PEG1-OH. This bifunctional molecule is a cornerstone in modern drug development, particularly in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a Boc-protected amine and a terminal hydroxyl group connected by a single polyethylene (B3416737) glycol (PEG) unit, offers a versatile platform for the synthesis of complex bioactive molecules.

Core Molecular Information

This compound serves as a fundamental building block in the assembly of PROTACs and other conjugated molecules. Its physicochemical properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 161.20 g/mol | [1] |

| Molecular Formula | C7H15NO3 | [1] |

| CAS Number | 26690-80-2 | [1] |

| Appearance | Viscous Liquid | [1] |

| Color | Colorless to light yellow | [1] |

| SMILES | O=C(OC(C)(C)C)NCCO | [1] |

Application in PROTAC-Mediated Protein Degradation

This compound is a widely utilized PEG-based linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] The linker component, for which this compound is a precursor, plays a critical role in the efficacy of the PROTAC by dictating the spatial orientation and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

References

The Crucial Core: A Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[3][4] Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][5] This technical guide delves into the fundamental concepts of PROTAC linker chemistry, providing a comprehensive overview of linker types, design strategies, and their impact on the formation of a productive ternary complex (POI-PROTAC-E3 ligase) essential for protein degradation.[1]

The Mechanism of Action: A Symphony Orchestrated by the Linker

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex.[1] Once formed, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome.[1] The PROTAC is then released to engage in another cycle of degradation, acting in a catalytic manner.[1] The linker's length, chemical composition, and rigidity dictate the spatial orientation of the POI and E3 ligase within this complex, directly impacting the efficiency of ubiquitin transfer.[1][6] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[1]

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Classification of PROTAC Linkers: A Structural and Functional Overview

PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The choice between these depends on the specific POI-E3 ligase pair and the desired properties of the final PROTAC molecule.[1][7]

Flexible Linkers

Flexible linkers, the most common type in early-stage PROTAC development, primarily consist of alkyl chains and polyethylene (B3416737) glycol (PEG) units.[1][3]

-

Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1] While synthetically accessible, they can increase the lipophilicity of the PROTAC, potentially impacting solubility and cell permeability.[1][8]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and physicochemical properties of PROTACs.[4][9][10] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing aqueous solubility.[9] The flexibility of PEG linkers can also allow the PROTAC to adopt a more compact conformation, which may aid in cell membrane traversal.[1][9]

Rigid Linkers

Rigid linkers are designed to pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This can lead to improved potency and selectivity.

-

Cycloalkane-Based Linkers: Incorporating cyclic structures like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve metabolic stability.[1][4] These moieties are often found in orally bioavailable PROTACs.[8]

-

Aromatic and Heterocyclic Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction and are metabolically stable.[1][2][4]

Caption: Classification of common PROTAC linker types.

The Impact of Linker Properties on PROTAC Performance: A Quantitative Perspective

The optimization of a PROTAC's linker is a multifactorial process where length, composition, and attachment points are meticulously fine-tuned to achieve optimal degradation.

Linker Length

The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[1] A linker that is too short may lead to steric clashes, preventing ternary complex formation, while a linker that is too long can result in an unstable or unproductive complex.[6][11]

| PROTAC | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 Degrader Series | TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [11] |

| Alkyl/Ether | 21 | 3 | 96 | [11] | |||

| Alkyl/Ether | 29 | 292 | 76 | [11] | |||

| ERα Degrader Series | ERα | VHL | PEG | 12 | >1000 | <20 | [12] |

| PEG | 16 | ~100 | >80 | [12] | |||

| BRD4 Degrader (MZ1) | BRD4 | VHL | PEG/Alkyl | ~27 | 8 (H661 cells) | >90 | [7][13] |

| PI3K/mTOR Degrader (GP262) | PI3K/mTOR | VHL | Alkyl | 8 | 42.23-227.4 | 71.3-88.6 | [5] |

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[1][14]

| PROTAC | Linker Composition | Key Physicochemical Feature | Impact on Performance | Reference |

| ARV-110 | Piperidine-piperazine | Rigid, contains basic amine | Improved oral bioavailability | [15] |

| VHL PROTAC Series | Alkyl vs. PEG | Lipophilicity vs. Hydrophilicity | Alkyl linkers can increase lipophilicity, potentially affecting permeability. PEG linkers enhance solubility. | [8] |

| BTK PROTACs | Long, flexible | High flexibility | Can lead to an entropic penalty upon binding, but still potent degradation observed. | [11] |

Experimental Protocols for PROTAC Characterization

A robust assessment of PROTAC efficacy requires a suite of biochemical, biophysical, and cell-based assays.

Ternary Complex Formation Assays

-

Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics (kon, koff) and affinity (KD) of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[16]

-

Protocol Outline:

-

Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

-

Inject a series of concentrations of the PROTAC alone to determine the binary binding affinity.

-

Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI to measure the ternary complex formation.

-

Analyze the sensorgrams to determine kinetic and affinity constants. The cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[16]

-

-

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of complex formation.[17]

-

Protocol Outline:

-

Load the PROTAC into the syringe and the POI or E3 ligase into the sample cell.

-

Perform a series of injections and measure the heat change after each injection.

-

Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

-

To measure ternary complex formation, one protein-PROTAC binary complex can be pre-formed in the cell, and the other protein is titrated in.[17]

-

-

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore conjugated to the POI and E3 ligase, respectively. An increase in FRET signal indicates ternary complex formation.[3][10]

-

Protocol Outline:

-

Label the POI and E3 ligase with compatible TR-FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophores, often via affinity tags (e.g., His-tag, GST-tag).

-

Incubate the labeled proteins with varying concentrations of the PROTAC.

-

Excite the donor fluorophore and measure the emission from both the donor and acceptor.

-

Calculate the TR-FRET ratio, which is proportional to the amount of ternary complex formed.[3]

-

-

Protein Degradation Assays

-

Western Blotting: A semi-quantitative method to visualize and quantify the reduction in POI levels following PROTAC treatment.[5]

-

Protocol Outline:

-

Treat cells with varying concentrations of the PROTAC for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal and quantify the band intensities to determine the extent of degradation. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.[5]

-

-

Cell Viability Assays

-

MTS/MTT Assay: Colorimetric assays that measure the metabolic activity of cells as an indicator of cell viability and proliferation.[11][14]

-

Protocol Outline:

-

Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

-

After the desired incubation period, add the MTS or MTT reagent to the wells.

-

Incubate to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by viable cells.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

-

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Synthetic Strategies for PROTAC Linker Construction

The modular nature of PROTACs lends itself to convergent synthetic strategies, allowing for the rapid generation of libraries with diverse linkers.

-

Amide Coupling: A common method for connecting linker components to the POI and E3 ligase ligands, often utilizing standard peptide coupling reagents.

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for installing a stable triazole moiety within the linker.[4][18] This approach is well-suited for the late-stage combination of functionalized warheads and E3 ligase ligands.[4]

-

PEGylation: The incorporation of PEG chains can be achieved using commercially available bifunctional PEG linkers with various reactive end groups (e.g., amine, carboxylic acid, azide, alkyne).[8]

Conclusion: The Future of PROTAC Linker Design

The linker is an integral and dynamic component of a PROTAC, and its rational design is paramount to achieving potent and selective protein degradation. While early approaches often relied on empirical screening of simple alkyl and PEG linkers, the field is increasingly moving towards more sophisticated, structure-guided design principles. Advances in structural biology, computational modeling, and synthetic chemistry are enabling a deeper understanding of the intricate interplay between the linker and the ternary complex. This knowledge will undoubtedly fuel the development of next-generation PROTACs with enhanced therapeutic potential, expanding the "druggable" proteome and offering new avenues for treating a wide range of diseases.

References

- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 12. researchgate.net [researchgate.net]

- 13. Pardon Our Interruption [opnme.com]

- 14. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]

- 15. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Reactivity of Hydroxyl Groups on PEG Linkers: A Technical Guide

Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in drug development and biotechnology, primarily due to their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3][4] The terminal hydroxyl (-OH) groups on the PEG backbone are the primary sites for chemical modification, allowing for the covalent attachment of drugs, proteins, peptides, and other biomolecules. This guide provides an in-depth exploration of the reactivity of these hydroxyl groups, detailing the factors that influence their chemical behavior, methods for their activation, and protocols for their conjugation.

The Nature and Reactivity of PEG Hydroxyl Groups

The fundamental structure of a linear PEG polymer is capped at each end by a primary hydroxyl group.[5] While this group is a nucleophile, its reactivity is relatively modest, especially in aqueous environments. Direct reactions, such as forming esters with carboxylic acids or ethers with alkyl halides, often require harsh conditions that can be detrimental to sensitive biomolecules.

Several factors influence the reactivity of the terminal hydroxyl groups:

-

Hydrogen Bonding: PEG macromolecules can form both intramolecular and intermolecular hydrogen bonds.[6] These interactions involve the terminal hydroxyl groups and the ether oxygen atoms along the polymer chain, which can significantly reduce the availability and nucleophilicity of the -OH groups.[6]

-

Solvent: The choice of solvent affects the conformation of the PEG chain and the solvation of the hydroxyl groups, thereby influencing their accessibility and reactivity.

-

Molecular Weight (MW): The reactivity of the hydroxyl groups can be influenced by the length of the PEG chain.[6] In some cases, higher molecular weight PEGs may exhibit different reaction kinetics compared to their lower molecular weight counterparts.[6]

-

pH: The reaction environment's pH is critical. For many reactions, the hydroxyl group must be deprotonated to form a more potent nucleophile, the alkoxide ion. This is typically achieved under basic conditions.[7][8]

Due to this inherently moderate reactivity, the most common strategy in bioconjugation is not to use the hydroxyl group directly, but to first "activate" it by converting it into a more reactive functional group.[9][10]

Activation of PEG Hydroxyl Groups

Activation transforms the terminal -OH group into a species that can readily react under mild, biocompatible conditions. This typically involves converting the hydroxyl into a good leaving group or a reactive electrophile.

Common Activation Chemistries

A variety of reagents can be used to activate the terminal hydroxyl groups of PEG, creating a range of reactive intermediates suitable for different conjugation strategies.

| Activation Reagent | Reactive PEG Intermediate | Target Functional Group | Resulting Linkage |

| Tosyl Chloride (TsCl), Mesyl Chloride (MsCl) | PEG-Tosylate, PEG-Mesylate | Amines, Thiols, Carboxylates | Amine, Thioether, Ester |

| Phosgene derivatives (e.g., NPC, DSC) | PEG-Nitrophenyl Carbonate (NPC), PEG-NHS Carbonate | Primary Amines | Carbonate, Urethane |

| Isocyanates | PEG-Isocyanate | Hydroxyls, Amines | Urethane |

| Epoxides (e.g., Epichlorohydrin) | PEG-Epoxide | Hydroxyls, Amines, Thiols | Ether, Amine, Thioether |

| Acryloyl Chloride, Methacryloyl Chloride | PEG-Acrylate, PEG-Methacrylate | Thiols (via Michael Addition) | Thioether |

Table 1: Common strategies for the activation of PEG hydroxyl groups and their subsequent reaction targets.

The workflow for activating a PEG linker generally involves reacting the PEG-OH with a suitable agent to create a more reactive intermediate, which is then purified before being conjugated to the target molecule.

Caption: General workflow for PEG linker activation and bioconjugation.

Quantitative Analysis of Reactivity

Kinetic studies provide valuable insights into the factors governing the reactivity of PEG hydroxyl groups. One study investigated the acylation of PEG hydroxyl groups with benzoyl bromide, revealing the significant impact of hydrogen bonding.

| PEG Form | Description | Relative Fraction (PEG MW 3000) | Rate Constant Contribution |

| Free OH | Unassociated hydroxyl groups | Small | Negligible contribution to the overall rate |

| H-Complexes | Hydroxyl groups associated with ether oxygens via H-bonds | Large | Dominant contribution to the overall reaction rate |

| Table 2: Influence of hydrogen bonding on the reactivity of PEG hydroxyl groups in a benzoylation reaction. The study highlights that various hydrogen-bonded forms of the hydroxyl group exhibit considerably different reactivities.[6] |

The pH of the reaction medium is another critical parameter. For instance, the reaction of PEG-epoxide with hydroxyl groups is most effective at a higher pH range of 8.5-9.5, where the target hydroxyls are more likely to be deprotonated and thus more nucleophilic.[7][8] Similarly, the popular reaction between PEG-NHS esters and primary amines is typically performed at a pH between 7 and 9.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible success in PEGylation. Below are representative protocols for the activation of PEG-OH and subsequent conjugation.

Protocol 1: Activation of PEG-OH via Tosylation

This protocol describes the conversion of a terminal hydroxyl group to a tosylate, a good leaving group, making the PEG susceptible to nucleophilic substitution.

Materials:

-

Polyethylene glycol (PEG-OH)

-

Tosyl chloride (TsCl)

-

Pyridine (B92270) (as solvent and base)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve PEG-OH in a minimal amount of anhydrous pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C with gentle stirring.

-

Reagent Addition: Slowly add a molar excess (typically 1.5-2.0 equivalents) of tosyl chloride to the cooled solution.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Precipitate the resulting PEG-tosylate product by adding cold diethyl ether. Collect the precipitate by filtration and dry it under a vacuum.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

Protocol 2: Protein PEGylation using an NHS-Ester Derivative

This protocol outlines the conjugation of an amine-containing protein with a pre-activated PEG-NHS ester.[11]

Materials:

-

Protein with accessible primary amine groups (e.g., lysine (B10760008) residues)

-

PEG-NHS ester reagent (e.g., Y-NHS-40K)

-

Amine-free reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

-

Dry, aprotic solvent (e.g., DMF or DMSO)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of at least 2 mg/mL. Ensure any buffers containing primary amines (like Tris) are completely removed.[11]

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small volume of dry DMF or DMSO. A 5- to 10-fold molar excess of PEG to protein is a common starting point, but the optimal ratio should be determined experimentally.[11]

-

Conjugation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring.[11]

-

Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or 4°C. The optimal time depends on the protein's stability and reactivity.[11][12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester. Incubate for 15-30 minutes.[11]

-

Purification: Immediately purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique.[11][12]

-

Analysis: Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight and HPLC to separate and quantify the different PEGylated species.

Impact of PEGylation on Drug Efficacy

The attachment of a PEG linker to a therapeutic agent can profoundly alter its biological properties. This is often depicted as a logical relationship where the physicochemical changes conferred by the PEG chain lead to improved therapeutic outcomes.

Caption: Logical flow of how PEGylation improves therapeutic outcomes.

By increasing the hydrodynamic radius, PEGylation slows the rate of kidney filtration, extending the drug's circulation time.[2][12] The flexible PEG chain also creates a "shield" around the drug, protecting it from enzymatic degradation and recognition by the immune system.[4] These combined effects lead to a longer half-life, reduced dosing frequency, and ultimately, improved patient compliance and therapeutic efficacy.[12][13]

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. chempep.com [chempep.com]

- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. interchim.fr [interchim.fr]

- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 9. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]

- 10. PEGylation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. pharmiweb.com [pharmiweb.com]

An In-depth Technical Guide to the Discovery and Synthesis of Short PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of short polyethylene (B3416737) glycol (PEG) linkers has become a cornerstone in modern drug development, offering a powerful tool to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of short PEG linkers, with a focus on their application in advanced drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Role of Short PEG Linkers in Drug Development

Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, are not merely inert spacers. They play a critical role in optimizing a drug candidate's performance by:

-

Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drug molecules, which is a common challenge in drug development.[1][2]

-

Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[1]

-

Reducing Immunogenicity: The flexible PEG chain can shield antigenic epitopes on a therapeutic protein, reducing the likelihood of an immune response.

-

Optimizing Ternary Complex Formation in PROTACs: The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and degradation.[3][4]

-

Controlling Drug-to-Antibody Ratio (DAR) in ADCs: The properties of the PEG linker can influence the efficiency of conjugation reactions, allowing for better control over the number of drug molecules attached to an antibody.[5][6]

Quantitative Impact of Short PEG Linkers

The choice of a short PEG linker can have a quantifiable impact on the properties of a drug conjugate. The following tables summarize key data from various studies.

Table 1: Effect of PEG Linker Length on ADC Properties

| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Half-Life (h) | Reference |

| ZHER2-SMCC-MMAE (No PEG) | Not Specified | 1.2 | 0.33 | [7] |

| ZHER2-PEG4k-MMAE | Not Specified | 5.4 | 0.83 | [7] |

| ZHER2-PEG10k-MMAE | Not Specified | 27.1 | 3.7 | [7] |

| Trastuzumab-maleimide-PEG4-MMAD | 2.5 | Not Specified | Not Specified | [5] |

| Trastuzumab-maleimide-PEG6-MMAD | 5.0 | Not Specified | Not Specified | [5] |

| Trastuzumab-maleimide-PEG8-MMAD | 4.8 | Not Specified | Not Specified | [5] |

| Trastuzumab-maleimide-PEG12-MMAD | 3.7 | Not Specified | Not Specified | [5] |

| Trastuzumab-maleimide-PEG24-MMAD | 3.0 | Not Specified | Not Specified | [5] |

Table 2: Influence of PEG Linker Length on Cellular Uptake and Antitumor Activity

| Formulation | Cellular Uptake (Relative to No PEG) | In Vivo Tumor Accumulation | Tumor Size Reduction (%) | Reference |

| Dox/FL-2K | ~1.8x | Increased with linker length | < Dox/FL-10K | [8] |

| Dox/FL-5K | ~1.8x | Increased with linker length | < Dox/FL-10K | [8] |

| Dox/FL-10K | ~1.8x | Highest | >40 | [8] |

Synthesis of Heterobifunctional Short PEG Linkers

The synthesis of heterobifunctional PEG linkers, which possess two different reactive functional groups, is essential for their application in bioconjugation. This allows for the sequential and specific attachment of different molecules.

General Synthetic Strategy

A common approach involves the desymmetrization of a commercially available oligo(ethylene glycol) (OEG). One terminal hydroxyl group is converted to a desired functionality (e.g., an azide (B81097) or alkyne for "click" chemistry), while the other hydroxyl group is activated for subsequent reactions.[9][10]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-PEG-Iodo Linker [11]

-

Materials: Pentaethylene glycol, Propargyl bromide, Sodium hydride (NaH), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium iodide (NaI), Dichloromethane (DCM), Acetone.

-

Procedure:

-

Alkynylation: Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C. Add NaH portion-wise and stir for 30 minutes. Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract with DCM. Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.

-

Mesylation: Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C. Add MsCl dropwise and stir for 2 hours at room temperature. Wash the reaction mixture with dilute HCl and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

-

Iodination: Dissolve alkyne-PEG5-OMs and NaI in acetone. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure, dissolve the residue in DCM, and wash with water and brine. Dry the organic layer and concentrate to yield alkyne-PEG5-iodo.

-

Protocol 2: Synthesis of an Azido-PEG-NHS Ester Linker [12]

-

Materials: PEG-diol, p-Toluenesulfonyl chloride (TsCl), Sodium azide (NaN3), Succinic anhydride (B1165640), N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), appropriate solvents.

-

Procedure:

-

Monotosylation: React the PEG-diol with a controlled amount of TsCl in the presence of a base to obtain the mono-tosylated PEG.

-

Azidation: Displace the tosyl group with sodium azide in a suitable solvent like DMF to form the azido-PEG-alcohol.

-

Carboxylation: React the terminal alcohol with succinic anhydride to introduce a carboxylic acid group.

-

NHS Ester Formation: Activate the carboxylic acid with NHS and a coupling agent like DCC to yield the final Azido-PEG-NHS ester.

-

Characterization of Short PEG Linkers and Conjugates

Thorough characterization is crucial to ensure the purity, identity, and functionality of the synthesized linkers and their final conjugates.

Protocol 3: NMR Spectroscopy Analysis [12][13][14][15]

-

Objective: To confirm the structure and purity of the PEG linker.

-

Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl3, D2O).

-

¹H NMR Analysis:

-

The characteristic repeating ethylene glycol units will appear as a large singlet around 3.6 ppm.

-

Protons adjacent to the functional end-groups will show distinct chemical shifts, allowing for confirmation of their presence and for calculating the degree of functionalization by comparing the integration of these signals to the main PEG backbone signal.

-

-

¹³C NMR Analysis: Provides further confirmation of the carbon backbone and the presence of functional groups.

Protocol 4: Mass Spectrometry Analysis [9][16][17][18]

-

Objective: To determine the molecular weight and confirm the identity of the PEG linker and its conjugates.

-

Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS). For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.

-

Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths in the PEG sample (if polydisperse) or a single major peak for a discrete PEG linker. For conjugates, the mass shift upon conjugation confirms the successful reaction.

Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis [11][19]

-

Objective: To assess the purity of the PEG linker and to purify the final conjugate.

-

Method: Reversed-phase HPLC (RP-HPLC) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength appropriate for the chromophores in the molecule (e.g., 214 nm for amide bonds, or a specific wavelength for a drug molecule).

-

Analysis: The retention time and peak purity can be used to assess the identity and purity of the sample. For purification, fractions corresponding to the desired product peak are collected.

Visualization of Key Processes

Diagram 1: General Workflow for ADC Preparation using a Heterobifunctional PEG Linker